molecular formula C16H20N2 B12820054 3,6-Diisobutylphthalonitrile

3,6-Diisobutylphthalonitrile

Cat. No.: B12820054
M. Wt: 240.34 g/mol
InChI Key: JNHMJTKDMBQXKQ-UHFFFAOYSA-N
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Description

3,6-Diisobutylphthalonitrile is an organic compound with the molecular formula C16H20N2 It is characterized by the presence of two isobutyl groups attached to the phthalonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diisobutylphthalonitrile typically involves the reaction of phthalonitrile with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3,6-Diisobutylphthalonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrile groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted phthalonitriles depending on the nucleophile used.

Scientific Research Applications

3,6-Diisobutylphthalonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of phthalocyanines, which are important dyes and pigments.

    Biology: Investigated for its potential use in the development of bioactive molecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 3,6-Diisobutylphthalonitrile involves its interaction with various molecular targets. The nitrile groups can participate in coordination chemistry, forming complexes with metal ions. These complexes can then undergo further chemical transformations, leading to the formation of new compounds with desired properties.

Comparison with Similar Compounds

  • 3,6-Didecyloxyphthalonitrile
  • 3,6-Dipentyloxyphthalonitrile
  • Diisobutyl phthalate

Comparison: 3,6-Diisobutylphthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 3,6-Didecyloxyphthalonitrile and 3,6-Dipentyloxyphthalonitrile, it has shorter alkyl chains, affecting its solubility and reactivity. Diisobutyl phthalate, on the other hand, is an ester and not a nitrile, leading to different chemical behavior and applications.

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

3,6-bis(2-methylpropyl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C16H20N2/c1-11(2)7-13-5-6-14(8-12(3)4)16(10-18)15(13)9-17/h5-6,11-12H,7-8H2,1-4H3

InChI Key

JNHMJTKDMBQXKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C(=C(C=C1)CC(C)C)C#N)C#N

Origin of Product

United States

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